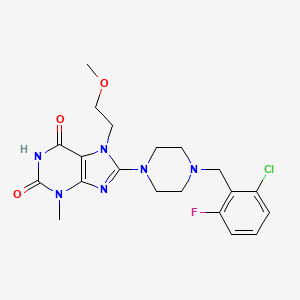

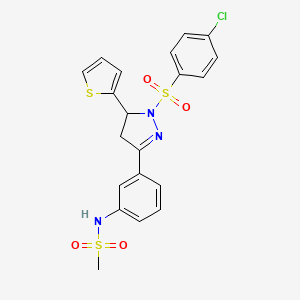

![molecular formula C23H16N2O6 B2573515 N-[2-(3-methoxybenzoyl)-1-benzofuran-3-yl]-3-nitrobenzamide CAS No. 823827-95-8](/img/structure/B2573515.png)

N-[2-(3-methoxybenzoyl)-1-benzofuran-3-yl]-3-nitrobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-[2-(3-methoxybenzoyl)-1-benzofuran-3-yl]-3-nitrobenzamide” is a chemical compound with the molecular formula C23H16N2O6 . It has an average mass of 416.383 Da and a monoisotopic mass of 416.100830 Da .

Molecular Structure Analysis

The molecular structure of “N-[2-(3-methoxybenzoyl)-1-benzofuran-3-yl]-3-nitrobenzamide” is complex, as indicated by its molecular formula C23H16N2O6 . Detailed structural analysis would require advanced techniques such as X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis

The chemical reactions involving “N-[2-(3-methoxybenzoyl)-1-benzofuran-3-yl]-3-nitrobenzamide” are not explicitly mentioned in the available literature. Benzofuran derivatives have been studied extensively, and they are known to participate in a variety of chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-[2-(3-methoxybenzoyl)-1-benzofuran-3-yl]-3-nitrobenzamide” are not explicitly mentioned in the available literature. Information on its solubility, melting point, boiling point, and other physical and chemical properties would typically be determined through experimental analysis .Scientific Research Applications

Synthesis of Naphthooxazole

The compound is used in the synthesis of Naphthooxazole. The mechanism involves cascade benz annulation of N-(3-(2-(4-Methoxybenzoyl)phenyl)prop-2-yn-1-yl)benzamide catalyzed by Ag(I). The oxonium-ion generation and water nucleophilic addition induces ring opening hydroxylation, dual ketonization giving 1,5-diketone intermediate .

Recovery of Noble Metal Ions

A compound similar to the one , 2,6-bis(4-methoxybenzoyl)-diaminopyridine (L), has been used for the recovery of noble metal ions (Au(III), Ag(I), Pd(II), Pt(II)) from aqueous solutions using two different separation processes: dynamic (classic solvent extraction) and static (polymer membranes) .

Antibacterial Studies

While not directly related to the compound , benzoylthiourea derivatives, which share some structural similarities, have been synthesized and studied for their antibacterial properties .

Future Directions

Benzofuran derivatives, including “N-[2-(3-methoxybenzoyl)-1-benzofuran-3-yl]-3-nitrobenzamide”, present a rich field for future research. These compounds have been found to exhibit various biological activities, making them potential candidates for drug development . Future research could focus on elucidating the biological activity and potential therapeutic applications of this compound.

properties

IUPAC Name |

N-[2-(3-methoxybenzoyl)-1-benzofuran-3-yl]-3-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H16N2O6/c1-30-17-9-5-6-14(13-17)21(26)22-20(18-10-2-3-11-19(18)31-22)24-23(27)15-7-4-8-16(12-15)25(28)29/h2-13H,1H3,(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFWUNQRHAIRHGX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC(=CC=C4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H16N2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(3-methoxybenzoyl)-1-benzofuran-3-yl]-3-nitrobenzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-(2,6-diethyl-4-methylphenyl)-9-hydroxy-1,2,4,5-tetrahydro-7H-pyrazolo[1,2-d][1,4,5]oxadiazepin-7-one](/img/structure/B2573432.png)

![1-[4-(Aminomethyl)phenyl]piperidin-2-one](/img/structure/B2573434.png)

![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-5-methylthiophene-2-sulfonamide](/img/structure/B2573438.png)

![4-[4-Chloro-3-(trifluoromethyl)phenyl]-5-methyl-2-[5-[3-(trifluoromethyl)phenyl]furan-2-yl]-1H-imidazole](/img/structure/B2573441.png)

![Ethyl cyclopentyl((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)carbamate](/img/structure/B2573443.png)

![(E)-1-benzyl-3-(((2-bromophenyl)amino)methylene)-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2573453.png)